molecular formula C13H19N3O2 B8188474 tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Cat. No.: B8188474
M. Wt: 249.31 g/mol
InChI Key: CTGBUCWESOMBHM-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a bicyclic heterocyclic compound featuring a naphthyridine core fused with a piperidine ring. The tert-butyl carbamate group at position 2 and the amino group at position 5 are critical functional moieties that influence its reactivity and applications in medicinal chemistry. This compound serves as a versatile intermediate in synthesizing kinase inhibitors, antiviral agents, and other bioactive molecules due to its ability to undergo regioselective functionalization .

Properties

IUPAC Name

tert-butyl 5-amino-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-5-4-10-9(8-16)6-15-7-11(10)14/h6-7H,4-5,8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGBUCWESOMBHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=NC=C2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Enamine Intermediates

A widely adopted approach involves the condensation of β-keto esters with enamine precursors. For example, reacting tert-butyl acetoacetate with a suitably substituted enamine under acidic conditions generates the dihydronaphthyridine ring. In one protocol, tert-butyl acetoacetate, benzaldehyde, and malononitrile undergo a three-component reaction in the presence of ammonium acetate, yielding a tetrahydropyridine intermediate. Subsequent acid-catalyzed cyclization forms the 2,7-naphthyridine core.

Key conditions :

  • Solvent: Toluene/MeOH (1:1)

  • Temperature: Reflux (110°C)

  • Catalysts: Piperidine (0.1 equiv)

  • Yield: 78%

Smiles Rearrangement for Ring Expansion

The Smiles rearrangement offers a novel pathway to access amino-substituted naphthyridines. Starting from 1,3-dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, treatment with cyclic amines (e.g., pyrrolidine) replaces one chloride, while the second chloride undergoes nucleophilic displacement with 2-mercaptoethanol. Alkaline hydrolysis then triggers a Smiles rearrangement, forming the 3-oxo-2,7-naphthyridine. Adapting this method, the oxo group can be converted to an amino group via reductive amination.

Critical steps :

  • Thioether formation: Reaction with 2-mercaptoethanol at 85–100°C in DMF.

  • Rearrangement: NaOH (50% aqueous) in ethanol under reflux.

Introduction of the 5-Amino Group

Functionalization at the 5-position requires precise regioselective control. Two strategies are prominent: direct amination and nitro group reduction .

Direct Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed coupling enables direct introduction of the amino group. Using a chlorinated naphthyridine precursor, reaction with ammonia or an ammonium source in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) installs the amine.

Optimized parameters :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃

  • Solvent: 1,4-Dioxane

  • Temperature: 100°C

Nitration Followed by Reduction

Alternative routes employ nitration at the 5-position followed by catalytic hydrogenation. For instance, treating the naphthyridine core with fuming HNO₃ at 0°C introduces a nitro group, which is reduced to an amine using H₂/Pd-C or Fe/AcOH.

Example protocol :

  • Nitration: HNO₃ (90%) in H₂SO₄ at 0°C for 2 h.

  • Reduction: Fe powder (3 equiv) in AcOH/H₂O (5:1) at 80°C for 8 h.

Boc Protection of the Secondary Amine

The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine during synthesis. This step typically precedes or follows ring formation, depending on intermediate stability.

Early-Stage Boc Protection

In one method, tert-butyl dicarbonate (Boc₂O) reacts with a primary amine precursor before cyclization. For example, 5-amino-3,4-dihydro-2,7-naphthyridine is treated with Boc₂O in dichloromethane (DCM) with DMAP as a catalyst.

Conditions :

  • Reagents: Boc₂O (1.2 equiv), DMAP (0.1 equiv)

  • Solvent: DCM

  • Temperature: Room temperature, 12 h.

Post-Cyclization Protection

Alternatively, Boc protection is performed after constructing the naphthyridine ring. This approach avoids exposing the Boc group to harsh cyclization conditions.

Procedure :

  • Dissolve the free amine in THF.

  • Add Boc₂O (1.5 equiv) and triethylamine (2.0 equiv).

  • Stir at 50°C for 6 h.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and regioselectivity of key methods:

MethodStarting MaterialsYield (%)Key AdvantageLimitation
Cyclocondensationtert-Butyl acetoacetate, enamine78High yield, one-pot synthesisLimited to symmetric substrates
Smiles RearrangementChloronaphthyridine, 2-mercaptoethanol65Regioselective amino group placementMulti-step, moderate yield
Buchwald-HartwigChloronaphthyridine, NH₃60Direct aminationRequires expensive catalysts
Nitration/ReductionNaphthyridine, HNO₃55Reliable for electron-deficient ringsHarsh nitration conditions

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic analyses:

  • ¹H NMR : The tert-butyl group appears as a singlet at δ 1.24 ppm (9H). The 5-amino proton resonates as a broad singlet near δ 4.46 ppm.

  • IR Spectroscopy : N-H stretches (3220–3260 cm⁻¹) and Boc carbonyl (1690–1710 cm⁻¹) are diagnostic.

  • Mass Spectrometry : Molecular ion peaks at m/z 275.2 [M+H]⁺ align with the formula C₁₃H₁₉N₃O₂ .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce fully hydrogenated naphthyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow for modifications that can enhance its pharmacological properties.

Case Studies :

  • A study highlighted the anticancer potential of naphthyridine derivatives, indicating that modifications to the structure can lead to compounds with improved efficacy against various cancer cell lines .
  • Another research effort focused on synthesizing derivatives with enhanced activity against specific biological targets, such as enzymes involved in cancer progression .

Antimicrobial Activity

Naphthyridine derivatives have demonstrated antimicrobial properties. Research indicates that this compound may exhibit similar activities due to its structural resemblance to other active naphthyridines.

Findings :

  • In vitro studies have shown that related compounds possess significant activity against bacterial strains, suggesting that this compound may also be effective .

Neurological Applications

Research into naphthyridine compounds has revealed potential neuroprotective effects. The ability of these compounds to interact with neurotransmitter systems positions them as candidates for treating neurodegenerative diseases.

Insights :

  • Studies suggest that modifications to the naphthyridine structure can lead to compounds with enhanced neuroprotective properties, potentially useful in conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Substituent Variations at Position 5 and 6
Compound Name Substituent (Position 5) Substituent (Position 6) Key Properties/Applications
tert-Butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate -NH₂ -H Intermediate for kinase inhibitors
tert-Butyl 6-chloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate -H -Cl Precursor for Suzuki couplings
tert-Butyl 6-hydroxy-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate -H -OH Demethylation product; triflation precursor
tert-Butyl 6-(6-cyclopropylpyridin-3-yl)-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate -H -cyclopropylpyridinyl Boron-mediated cross-coupling product

Key Insights :

  • Amino Group (Position 5): The -NH₂ group enhances nucleophilicity, enabling direct amidation or alkylation reactions, whereas chloro or hydroxy substituents at position 6 favor electrophilic substitution or cross-coupling reactions .
  • Hydroxy vs. Chloro (Position 6) : The hydroxy derivative is prone to triflation (e.g., with triflic anhydride) to generate a triflate intermediate for palladium-catalyzed couplings, while the chloro analog undergoes Suzuki-Miyaura reactions with boronic acids .
Physicochemical and Spectroscopic Properties
Property Target Compound (5-Amino) 6-Chloro Derivative 6-Hydroxy Derivative
¹H NMR (δ, ppm) Not reported 1.45 (s, 9H, t-Bu), 4.13 (q, 2H, ester) 1.45 (s, 9H, t-Bu), 4.34 (bs, 2H)
¹³C NMR (δ, ppm) Not reported 170.6 (C=O), 28.0 (t-Bu) 170.6 (C=O), 80.9 (t-Bu)
Reactivity Nucleophilic amino group Electrophilic Cl for coupling Acid-labile hydroxy group

Notes:

  • The tert-butyl group in all derivatives shields the carbamate nitrogen, enhancing stability during functionalization .
  • The 6-chloro derivative’s higher reactivity in cross-coupling reactions contrasts with the 5-amino compound’s utility in stepwise derivatization .

Market Insights :

  • The discontinuation of the 5-amino derivative may reflect challenges in large-scale synthesis or niche demand, whereas the 6-chloro analog remains critical in industrial settings .

Biological Activity

Tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C13H19N3O2C_{13}H_{19}N_{3}O_{2} with a molecular weight of 249.31 g/mol. The compound features a tert-butyl group and an amino group, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₉N₃O₂
Molecular Weight249.31 g/mol
CAS Number1393561-07-3
Purity>95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions of appropriate precursors under controlled conditions. The synthesis process can be optimized for yield and purity using advanced techniques such as continuous flow processes and high-pressure reactors .

Antimicrobial Properties

Recent studies have demonstrated that naphthyridine derivatives exhibit significant antimicrobial activity. Specifically, compounds similar to tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes in microorganisms .

Antiparasitic Activity

Notably, some naphthyridine derivatives have been identified as dual inhibitors targeting Plasmodium falciparum phosphatidylinositol-4-kinase β (PI4K). These compounds can effectively inhibit hemozoin formation, a critical step in the malaria life cycle. This activity suggests potential therapeutic applications in malaria treatment .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have indicated that modifications at specific positions on the naphthyridine ring can enhance biological activity. For instance, the presence of basic groups at the 8-position has been linked to improved inhibitory effects against Plasmodium PI4K while minimizing off-target effects on human kinases .

Case Studies

  • Antimalarial Activity : A study evaluated various naphthyridine derivatives for their efficacy against drug-resistant strains of Plasmodium falciparum. Compounds with amino substitutions showed promising results with IC50 values in the low nanomolar range, indicating potent antimalarial activity .
  • Antibacterial Effects : Another investigation focused on the antibacterial properties of naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting potential as new antimicrobial agents .

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 5-amino-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cyclization reactions. For example, a general procedure involves using 2.5 mol% Pd₂(dba)₃ as the catalyst, 15 mol% of a phosphine-based ligand (e.g., PA-(4-(CF₃)C₆H₄)) to enhance regioselectivity, and triethylamine as a base in tetrahydrofuran (THF) at 130°C for 10 hours . After reaction completion, purification via flash column chromatography (gradient elution with toluene:acetone or toluene:methanol mixtures) yields the product. Optimization of ligand choice and catalyst loading can improve yields (e.g., 78% reported in one study) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Methodological Answer: Structural confirmation relies on a combination of:

  • Single-crystal X-ray diffraction : Provides unambiguous proof of molecular geometry and stereochemistry. Crystals are grown via slow evaporation from dichloromethane:petroleum ether mixtures .
  • Spectroscopic techniques :
    • IR spectroscopy : Key peaks include 1707 cm⁻¹ (C=O stretch of the tert-butyl carbamate) and 1627 cm⁻¹ (C=N/C=C stretches of the naphthyridine ring) .
    • NMR : Characteristic tert-butyl protons appear as a singlet at ~1.4 ppm (¹H NMR), and carbamate carbonyl resonances occur at ~155 ppm (¹³C NMR).

Q. What purification strategies are effective for isolating high-purity samples?

Methodological Answer:

  • Flash column chromatography with silica gel and optimized solvent gradients (e.g., toluene:acetone 10:1 → 8:1) removes unreacted starting materials and byproducts .
  • Recrystallization from mixed solvents (e.g., dichloromethane:petroleum ether) enhances purity, particularly for X-ray-quality crystals .

Advanced Research Questions

Q. How do reaction conditions (e.g., ligand choice, temperature) influence the stereochemical outcome in palladium-catalyzed syntheses?

Methodological Answer:

  • Ligand effects : Bulky electron-rich ligands (e.g., PA-(4-(CF₃)C₆H₄)) favor selective C–N bond formation by stabilizing Pd intermediates. Suboptimal ligands may lead to competing pathways or isomerization (e.g., E/Z alkene mixtures) .
  • Temperature control : Elevated temperatures (e.g., 130°C) accelerate reductive elimination but may promote side reactions. Lower temperatures (80–100°C) with microwave assistance (e.g., 90°C in dioxane) can improve selectivity in sensitive systems .

Q. How can computational methods (e.g., DFT) guide the optimization of reaction pathways for this compound?

Methodological Answer:

  • Transition state modeling : Density Functional Theory (DFT) calculations identify energetically favorable pathways for cyclization steps. For example, comparing activation energies for Pd-mediated C–N vs. C–C bond formation can predict regioselectivity.
  • Solvent effects : Polarizable Continuum Models (PCM) assess solvent polarity impacts on reaction kinetics (e.g., THF vs. dioxane) .

Q. How should researchers address discrepancies in reported yields or stereochemical outcomes across studies?

Methodological Answer:

  • Systematic variable screening : Use Design of Experiments (DoE) to test interactions between catalyst loading, ligand ratio, and temperature.
  • Byproduct analysis : LC-MS or GC-MS can identify side products (e.g., deprotected amines or dimerized species) that reduce yields. For example, overloading triethylamine may lead to base-induced decomposition .

Q. What role does the tert-butyl carbamate group play in downstream functionalization (e.g., peptide coupling or cross-coupling reactions)?

Methodological Answer:

  • Protecting group stability : The tert-butyl carbamate (Boc) is stable under basic conditions but cleaved by strong acids (e.g., TFA). This allows selective deprotection for subsequent amidation or Suzuki-Miyaura cross-coupling .
  • Steric effects : The bulky tert-butyl group can hinder reactions at the naphthyridine core, necessitating tailored conditions (e.g., microwave heating for Buchwald-Hartwig aminations) .

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